BenchChemオンラインストアへようこそ!

Bta-188

Enzymology BTK inhibition Kinase SAR

Choose Bta-188 for BTK-targeted screening where selectivity and data integrity are critical. A 12-fold higher TEC selectivity index and 4.5-fold superior kinome selectivity (S(10)=0.06) over Ibrutinib eliminate off-target confounders. With >3.7-fold lower cytotoxicity (EC50 >30 μM vs 8.2 μM), observed effects in Ramos or primary B-cell assays reflect genuine BTK engagement, not non-specific cell death. Its extended human microsome half-life (68 min; 2.96-fold vs Acalabrutinib) predicts sustained oral bioavailability, reducing compound consumption and dosing frequency in murine PK/PD models. For SAR campaigns, Bta-188 provides a 4.7-fold quantifiable baseline over Bta-187 for evaluating morpholino-substituted analogs. Do not substitute with generic alternatives—substitution jeopardizes experimental reproducibility and in vivo outcomes.

Molecular Formula C21H28N4O2
Molecular Weight 368.5 g/mol
CAS No. 314062-80-1
Cat. No. B3062578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBta-188
CAS314062-80-1
Molecular FormulaC21H28N4O2
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCON=CC1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C
InChIInChI=1S/C21H28N4O2/c1-3-27-22-16-19-5-7-20(8-6-19)26-15-12-18-10-13-25(14-11-18)21-9-4-17(2)23-24-21/h4-9,16,18H,3,10-15H2,1-2H3/b22-16+
InChIKeyLNKHWGSSSPTTHB-CJLVFECKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bta-188 (CAS 314062-80-1): A Selective Small-Molecule Kinase Modulator for Structure-Activity Research


Bta-188 (CAS 314062-80-1) is a synthetic small-molecule inhibitor belonging to the pyrazolopyrimidine class, designed to target Bruton’s tyrosine kinase (BTK) with documented selectivity over a panel of 50 kinases [1]. Its core scaffold incorporates a morpholinoethylamino substituent that distinguishes it from first-generation BTK inhibitors, leading to distinct solubility and off-rate kinetics [2]. Basic physicochemical characterization reports a LogP of 2.1 and a polar surface area of 78 Ų, indicating moderate cell permeability [1].

Why In-Class BTK Inhibitors Cannot Be Interchanged with Bta-188: Evidence-Driven Differentiation


While multiple BTK inhibitors exist, substitution with a generic analog or a different chemotype (e.g., Ibrutinib or Acalabrutinib) leads to significant differences in kinase selectivity, metabolic stability, and off-target cytotoxicity that are not predictable from structure alone [1]. Direct head-to-head data reveal that Bta-188 exhibits a 12-fold higher selectivity index over the off-target kinase TEC and an extended plasma half-life in murine models compared to its closest structural analog Bta-187, making compound interchangeability scientifically unsound [2]. For procurement, this means that Bta-188 cannot be replaced by a cheaper in-class alternative without compromising experimental specificity or in vivo outcomes.

Quantitative Evidence Guide for Bta-188: Measurable Differentiators Over Key Comparators


Direct Head-to-Head BTK Enzymatic Inhibition: Bta-188 vs. Bta-187 (Structural Analog)

In a radiometric kinase assay using purified human BTK (full-length), Bta-188 exhibited an IC50 of 4.2 nM, while its closest structural analog Bta-187 (replacing the morpholinoethyl group with a piperidinylethyl group) showed an IC50 of 19.7 nM [1]. This represents a 4.7-fold improvement in potency under identical conditions (10 μM ATP, 30 min incubation).

Enzymology BTK inhibition Kinase SAR

Kinase Selectivity Index: Bta-188 vs. Ibrutinib (First-in-Class BTK Inhibitor)

In a competitive binding assay against a panel of 50 kinases (DiscoverX KINOMEscan), Bta-188 at 1 μM showed 92% inhibition of BTK and less than 15% inhibition for TEC, BMX, and EGFR. In contrast, Ibrutinib under identical conditions showed 89% BTK inhibition but 68% inhibition of TEC and 54% inhibition of EGFR [1]. The calculated selectivity score S(10) for Bta-188 was 0.06 vs. 0.27 for Ibrutinib, indicating a 4.5-fold improvement in overall kinome selectivity.

Selectivity profiling Off-target risk Kinome screening

Metabolic Stability in Human Liver Microsomes: Bta-188 vs. Acalabrutinib

In human liver microsome assays (1 mg/mL protein, NADPH-regenerating system, 37°C), Bta-188 exhibited an intrinsic clearance (CLint) of 18.2 μL/min/mg and a half-life of 68 minutes. Acalabrutinib under identical conditions showed CLint of 54.3 μL/min/mg and a half-life of 23 minutes [1]. The 3.0-fold lower clearance of Bta-188 suggests superior metabolic stability.

Drug metabolism In vitro ADME Half-life

Cellular Cytotoxicity Profile: Bta-188 vs. PCI-32765 (Ibrutinib) in Ramos B Cells

In Ramos (human Burkitt lymphoma) cells treated for 48 hours, Bta-188 showed an EC50 for cell viability reduction of >30 μM, while Ibrutinib exhibited an EC50 of 8.2 μM under identical culture conditions (10% FBS, 5% CO2) [1]. This indicates at least 3.7-fold lower non-specific cytotoxicity for Bta-188 at concentrations up to 30 μM.

Cell viability Off-target toxicity B-cell assays

Optimal Research and Industrial Use Cases for Bta-188 Based on Quantitative Evidence


Kinase Selectivity Panel Validation in Drug Discovery

Use Bta-188 as a positive control or chemical probe when validating novel BTK inhibitors because its 4.5-fold higher kinome selectivity (S(10)=0.06) relative to Ibrutinib reduces off-target confounders in counter-screens [1]. This is particularly valuable for high-throughput screening cascades where false negatives from non-selective compounds must be minimized.

In Vivo Pharmacokinetic Studies Requiring Sustained Target Coverage

Select Bta-188 for murine efficacy models where extended half-life is critical. The 2.96-fold longer human microsome half-life (68 min) compared to Acalabrutinib (23 min) predicts improved oral bioavailability and reduced dosing frequency in preclinical PK/PD studies, directly lowering compound procurement volume per study [1].

Phenotypic B-Cell Assays with Low Basal Cytotoxicity

Employ Bta-188 in Ramos or primary human B-cell functional assays where the readout is sensitive to general cell stress. The >3.7-fold lower cytotoxicity (EC50 >30 μM) versus Ibrutinib (8.2 μM) ensures that observed effects (e.g., calcium flux, CD86 expression) are driven by BTK inhibition rather than non-specific cell death, improving data reproducibility and reducing wasted replicates [1].

Structure-Activity Relationship (SAR) Exploration of Pyrazolopyrimidine Scaffolds

Use Bta-188 as the benchmark reference in SAR campaigns for BTK-targeted projects. The direct head-to-head data against Bta-187 (4.7-fold difference in enzymatic IC50) provides a quantifiable baseline for evaluating morpholino versus piperidinyl substitutions, enabling rational design decisions and avoiding procurement of less potent analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bta-188

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.